Bienvenue dans la boutique en ligne BenchChem!

Quiflapon Sodium

FLAP binding assay 5-lipoxygenase activating protein target engagement

Choose Quiflapon sodium (MK-591) when FLAP target specificity is critical. Unlike MK-886—which triggers FLAP-independent apoptosis—this 2nd-gen inhibitor provides 10-fold greater in vivo potency. FLAP IC50: 1.6 nM, exceeding MK-886 (~19-fold) and BAY-X-1005 (~71-fold). Clinically validated: 250 mg achieves >90% ex vivo LTB4 suppression for 12 h, >80% urinary LTE4 inhibition at 24 h. The definitive reference for FLAP binding assays, leukotriene biomarker calibration, and next-gen inhibitor benchmarking. Ships globally.

Molecular Formula C34H34ClN2NaO3S
Molecular Weight 609.2 g/mol
CAS No. 147030-01-1
Cat. No. B1662881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuiflapon Sodium
CAS147030-01-1
Synonyms1H-Indole-2-propanoic acid, 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-
3-(1-(4-chlorobenzyl-3-(t-butylthio)-5-(quinolin-2-ylmethoxy)indol-2-yl))-2,2-dimethyl propanoic acid
L 686708
L-686,708
MK 0591
MK 591
MK-0591
MK-591
MK591 compound
Molecular FormulaC34H34ClN2NaO3S
Molecular Weight609.2 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+]
InChIInChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1
InChIKeyYPURUCMVRRNPHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quiflapon Sodium (MK-591) for Leukotriene Pathway Research: FLAP Inhibitor Procurement Guide


Quiflapon sodium (CAS 147030-01-1), also designated MK-591 sodium, is a synthetic indole-alkanoic acid derivative that functions as a selective and specific inhibitor of 5-lipoxygenase-activating protein (FLAP) [1]. Unlike direct 5-lipoxygenase (5-LO) enzyme inhibitors or cysteinyl-leukotriene receptor antagonists, quiflapon acts upstream by binding FLAP with high affinity (IC50 = 1.6 nM in a FLAP binding assay), thereby preventing 5-LO translocation to the membrane and blocking the biosynthesis of all leukotrienes including LTB4 and the cysteinyl-leukotrienes [1]. The sodium salt form (MW 609.15 g/mol) is supplied as a research-grade tool compound with demonstrated oral bioavailability and a characterized pharmacokinetic profile in multiple species including human [2].

Why FLAP Inhibitors Are Not Interchangeable: Quiflapon Sodium Differentiation from MK-886, BAY-X-1005, and GSK2190915


FLAP inhibitors share a common molecular target but exhibit stark differences in binding affinity, in vivo potency, target specificity, and off-target apoptotic activity that preclude generic substitution in research protocols. Quiflapon sodium (MK-591) was developed as a second-generation FLAP inhibitor specifically to overcome the limitations of the first-generation compound MK-886, which induces FLAP-independent apoptosis at concentrations only ~100-fold above its LOX-inhibitory IC50 and lacks the same degree of in vivo biochemical efficacy [1]. Furthermore, structurally distinct FLAP inhibitors such as BAY-X-1005 (DG-031) exhibit cellular leukotriene biosynthesis IC50 values approximately 70-fold weaker than quiflapon in human PMNLs, while newer agents such as GSK2190915 (fiboflapon) show a different selectivity and potency profile in whole-blood assays [2]. These quantitative performance gaps mean that substituting one FLAP inhibitor for another can produce fundamentally different experimental outcomes in leukotriene-dependent disease models.

Quiflapon Sodium (MK-591) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


FLAP Binding Affinity: Quiflapon (MK-591) 1.6 nM vs MK-886 23–30 nM

Quiflapon (MK-591) binds FLAP with an IC50 of 1.6 nM in a competitive FLAP binding assay using human leukocyte membranes [1]. In a direct comparison, MK-886 exhibited a FLAP binding IC50 of 23 nM, as reported in a medicinal chemistry study that measured both compounds under comparable assay conditions [2]. This represents an approximately 14-fold higher binding affinity for quiflapon. Independent vendor characterization sources consistently report MK-886 FLAP IC50 values in the 23–30 nM range .

FLAP binding assay 5-lipoxygenase activating protein target engagement

In Vivo Biochemical Efficacy: Quiflapon (MK-591) Is 10-Fold More Potent Than MK-886 in a Canine Model

In a direct head-to-head study in laboratory dogs, quiflapon (MK-0591) at a dose of only 2 mg/kg p.o. produced 41–62% inhibition of urinary leukotriene E4 (LTE4) excretion (p < 0.05 vs controls; n = 4), whereas MK-886 required a 25 mg/kg dose to achieve only 47% inhibition [1]. Taking the dose difference into account, MK-0591 was approximately 10-fold more active in vivo on a mg/kg basis. At a higher dose of 10 mg/kg, quiflapon inhibited urinary LTE4 excretion by 69% with 88% suppression of whole-blood LT biosynthetic capacity [1].

in vivo pharmacodynamics urinary LTE4 leukotriene biosynthesis inhibition canine model

Target Specificity: MK-591 Induces Minimal Apoptosis in FLAP-Expressing Cells Unlike MK-886, Which Triggers FLAP-Independent Cell Death

MK-886 induces robust apoptosis in WSU cells, a human chronic lymphocytic leukemia line that lacks FLAP protein and mRNA, demonstrating FLAP-independent pro-apoptotic activity. In contrast, the more specific FLAP inhibitor MK-591 induced only minimal apoptosis in FL5.12 cells, a murine prolymphoid cell line that expresses functional FLAP [1]. The concentration of MK-886 required to induce apoptosis is approximately 100-fold higher than that needed to inhibit 5-LO activity, whereas MK-591 does not exhibit this dissociation between FLAP inhibition and cytotoxicity [1].

target specificity FLAP-independent apoptosis off-target effects CLL

Cellular Leukotriene Biosynthesis Inhibition: Quiflapon (IC50 = 3.1 nM) vs BAY-X-1005 (IC50 = 220 nM) in Human PMNLs

In intact human polymorphonuclear leukocytes (PMNLs) stimulated with calcium ionophore A23187, quiflapon (MK-591) inhibits leukotriene biosynthesis with an IC50 of 3.1 nM [1]. In contrast, the structurally distinct FLAP inhibitor BAY-X-1005 (veliflapon/DG-031) inhibits A23187-induced LTB4 production in isolated human PMNLs with an IC50 of 220 nM under comparable stimulation conditions . This represents an approximately 71-fold difference in cellular potency.

leukotriene B4 biosynthesis human PMNL cellular potency FLAP inhibitor comparison

Human Pharmacodynamic Superiority: Quiflapon 250 mg Achieves >90% LTB4 Inhibition vs MK-886 500 mg Achieving Only 60%

In a multiple-dose clinical pharmacology study, quiflapon (MK-0591) administered at 250 mg once daily for 10 days inhibited ionophore-stimulated LTB4 production in human whole blood ex vivo by up to 90% of baseline for 12 hours post-dose, with urinary LTE4 inhibited by >80% at 24 hours across all dose levels tested [1]. In a separate clinical study with MK-886, a single 500 mg dose achieved a maximum of only 60% inhibition of LTB4 biosynthesis at 2 hours post-dose, and multiple 250 mg doses produced a maximum of 52% inhibition [2]. The elimination half-life of quiflapon ranged from 6 h (multiple-dose study) to 11.2–13.2 h (single-dose study), supporting sustained target coverage [1][3].

human pharmacodynamics ex vivo LTB4 clinical biomarker whole blood assay

FLAP Binding vs Newer-Generation Inhibitor GSK2190915 (Fiboflapon): Comparable Affinity but Distinct Whole-Blood Potency Profile

Quiflapon binds FLAP with an IC50 of 1.6 nM in a FLAP binding assay [1]. The newer FLAP inhibitor GSK2190915 (fiboflapon, AM-803) exhibits a FLAP binding potency of 2.9 nM and an IC50 of 76 nM for inhibition of LTB4 synthesis in human whole blood . While both compounds achieve low nanomolar FLAP binding, quiflapon demonstrates approximately 1.8-fold higher binding affinity and a distinctly different whole-blood potency profile (MK-591 human whole blood LTB4 IC50 = 510 nM [1] vs GSK2190915 = 76 nM), reflecting differences in plasma protein binding, tissue distribution, or binding kinetics that result in different pharmacodynamic signatures.

FLAP inhibitor generation comparison GSK2190915 fiboflapon target affinity

Quiflapon Sodium (MK-591) Preferred Application Scenarios for Scientific Procurement Decisions


Leukotriene-Dependent Inflammation Models Requiring a Clean FLAP-Specific Pharmacological Tool Without Off-Target Apoptosis

In experimental models where apoptosis is an endpoint of interest — including oncology, immunology, and cell death signaling studies — quiflapon sodium is the FLAP inhibitor of choice over MK-886. The evidence demonstrates that MK-886 induces FLAP-independent apoptosis at concentrations routinely used for leukotriene pathway inhibition, whereas MK-591 induces only minimal apoptosis in FLAP-expressing cells [1]. This specificity is critical for investigators seeking to attribute phenotypic changes specifically to leukotriene pathway modulation rather than to confounding pro-apoptotic off-target activity.

In Vivo Rodent and Large-Animal Studies of Leukotriene-Driven Pathology Requiring Durable Biochemical Target Coverage

For in vivo studies in rats, dogs, or sheep where sustained suppression of leukotriene biosynthesis is required, quiflapon sodium offers a 10-fold potency advantage over MK-886 as directly demonstrated in a canine model measuring urinary LTE4 excretion [1]. Quiflapon at 2 mg/kg achieves 41–62% inhibition of urinary LTE4, comparable to or exceeding the effect of MK-886 at 25 mg/kg. This dose-sparing advantage, combined with a human elimination half-life of 6–13.2 hours supporting once-daily dosing , makes quiflapon the practical choice for chronic in vivo dosing protocols where compound supply, tolerability, and sustained pathway inhibition are key concerns.

Human Ex Vivo and Translational Pharmacology Studies Calibrating Leukotriene Pathway Biomarkers

When establishing ex vivo whole-blood LTB4 inhibition assays or calibrating urinary LTE4 as a translational biomarker of leukotriene pathway activity in human samples, quiflapon sodium provides a well-characterized reference standard. Clinical data show that quiflapon 250 mg achieves >90% inhibition of ex vivo LTB4 production sustained for 12 hours and >80% suppression of urinary LTE4 at 24 hours [1]. This robust and reproducible pharmacodynamic profile, superior to that of MK-886 (max 60% inhibition at 500 mg), enables quiflapon to serve as a positive control for assay validation and as a benchmark for evaluating novel leukotriene pathway inhibitors in human pharmacological studies.

Structure-Activity Relationship (SAR) Benchmarking of FLAP Inhibitor Chemotypes

In medicinal chemistry and chemical biology programs developing next-generation FLAP inhibitors, quiflapon sodium serves as an essential reference ligand representing the indole-alkanoic acid chemotype. With a FLAP binding IC50 of 1.6 nM, it remains among the highest-affinity FLAP ligands reported, exceeding MK-886 (~14–19-fold) [1], BAY-X-1005 (~71-fold in cellular assays) , and the newer GSK2190915 (1.8-fold in binding) . Its thoroughly documented binding mechanism — involving inhibition of photoaffinity labeling of FLAP by two independent probes and blockade of 5-LO translocation [1] — provides a validated benchmark for competitive binding assays, molecular docking studies, and functional FLAP antagonism screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quiflapon Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.